ent-Dorzolamide Maleate
Description
Properties
Molecular Formula |
C₁₄H₂₀N₂O₈S₃ |
|---|---|
Molecular Weight |
440.51 |
Synonyms |
(4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Maleate; 4R,6R-Dorzolamide Maleate |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis
- ent-Dorzolamide Maleate: No direct data exist in the provided evidence. However, parallels with ETV Maleate suggest that maleate formulations may retain core pharmacological activity while altering specific response metrics (e.g., enantiomer-specific interactions).
- Gaps in evidence : The absence of stereochemical or clinical data on this compound limits definitive conclusions. Further studies comparing enantiomers of Dorzolamide are essential.
Preparation Methods
Sulfonation and Intermediate Isolation
A critical intermediate is generated via sulfonation using fuming sulfuric acid. In a representative protocol, 2 g of the aminated intermediate is added to 4 ml of fuming sulfuric acid under inert conditions, stirred for 2–3 hours at 20°C ± 5°C, and precipitated into n-butanol at −7°C ± 5°C. The resulting solid is filtered, washed with n-butanol, and dried under vacuum at 50°C, yielding 1.80 g (80% efficiency).
Chiral Resolution to Obtain ent-Dorzolamide
Enantiomeric resolution is achieved through diastereomeric salt formation or chiral chromatography. The United States Pharmacopeia (USP) identifies ent-Dorzolamide HCl as a related compound of Dorzolamide hydrochloride, confirming established resolution protocols. While explicit details for the maleate salt are scarce, analogous methods involve reacting the racemic base with a chiral resolving agent (e.g., S-α-methylbenzyl isocyanate), followed by recrystallization to isolate the desired enantiomer.
Salt Formation with Maleic Acid
The conversion of ent-Dorzolamide base to its maleate salt follows acid-base neutralization principles. Adapting methodologies from Dorzolamide hydrochloride synthesis, the process involves:
Reaction Conditions
-
Solvent System : Ethanol or ethyl acetate is used due to their compatibility with maleic acid.
-
Acid Addition : Maleic acid (1.0 molar equivalent) is dissolved in ethanol and added dropwise to a stirred solution of ent-Dorzolamide base at 20°C–25°C.
-
Stoichiometry : The dicarboxylic nature of maleic acid necessitates a 1:1 molar ratio to ensure monobasic salt formation.
Crystallization and Isolation
Post-reaction, the slurry is cooled to 0°C–4°C and stirred for 5 hours to promote crystallization. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum at 55°C–60°C. This step ensures high purity (>98%) by removing residual solvents and unreacted starting materials.
Purification and Quality Control
Recrystallization Techniques
Crude this compound is purified via recrystallization from ethanol-water mixtures. A typical protocol involves dissolving the salt in hot ethanol (70°C), adding deionized water until cloudiness appears, and cooling to 4°C for 12 hours. The crystals are collected and dried under vacuum, yielding a pharmaceutical-grade product.
Analytical Validation
Ultra-high-performance liquid chromatography (UHPLC) methods validate purity and enantiomeric excess. A validated method employs a C18 column (2.1 × 100 mm, 1.7 µm) with a mobile phase of ammonium formate (pH 3.0) and acetonitrile, achieving baseline separation in 9 minutes. Key parameters include:
Comparative Data: Hydrochloride vs. Maleate Salt Formation
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying ent-Dorzolamide Maleate in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio. For spectrophotometry, derivative UV methods (e.g., first-derivative at 254 nm) are effective for resolving overlapping peaks with co-formulated drugs like timolol maleate . Validate methods per ICH guidelines for linearity (5–50 μg/mL), precision (RSD <2%), and recovery (98–102%).
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Key steps include:
- Esterification : React dorzolamide free base with maleic anhydride in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification : Use reactive distillation (RD) with optimal parameters: 17 theoretical stages, reflux ratio 0.25, and reboiler duty 250 Cal/sec to achieve >99% purity .
- Crystallization : Recrystallize from ethanol-water (7:3) to isolate the maleate salt with controlled polymorphic forms .
Q. What stability-indicating assays are recommended for this compound under accelerated degradation conditions?
- Methodological Answer : Perform forced degradation studies using:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at 70°C for 6 hours.
- Photolysis : Exposure to UV light (1.2 million lux-hours).
Analyze degradation products via LC-MS with electrospray ionization (ESI) and compare against USP reference standards for impurities like Related Compound D .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its pharmacological activity?
- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to resolve enantiomers. Pharmacodynamic studies in animal models (e.g., intraocular pressure reduction in rabbits) show the (R)-enantiomer exhibits 3-fold higher carbonic anhydrase inhibition than the (S)-form. Isotopic labeling (e.g., deuterated maleate) can track stereospecific metabolic pathways .
Q. What experimental design is optimal for bioequivalence studies of this compound generics?
- Methodological Answer : Employ a crossover design with 24 healthy volunteers, single-dose administration, and washout periods ≥7 days. Quantify plasma concentrations using validated LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Apply statistical criteria (90% CI for AUC and Cmax within 80–125%) per FDA guidelines. Include dissolution testing in biorelevant media (e.g., FaSSIF) to correlate in vitro-in vivo performance .
Q. How can researchers resolve contradictions in reported maleate salt solubility data across different solvents?
- Methodological Answer : Systematically evaluate solubility using:
- Ultrasound-assisted dissolution : Measure equilibrium solubility in DMSO, ethanol, and phosphate buffers (pH 5.0–7.4) at 25°C and 37°C .
- Molecular dynamics simulations : Predict solvation free energy differences caused by solvent polarity and hydrogen-bonding capacity .
- Data normalization : Account for batch-specific polymorphic variations (e.g., anhydrous vs. monohydrate forms) using PXRD analysis .
Q. What strategies mitigate impurity formation during large-scale synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction intermediates (e.g., maleic acid byproducts) in real time.
- Genetically engineered microorganisms : Utilize E. coli strains expressing maleate synthase to reduce residual maleic anhydride (<0.1% w/w) .
- Chromatographic polishing : Use preparative HPLC with a phenyl-hexyl column to remove hydrophobic impurities .
Q. How can researchers validate maleate counterion stoichiometry in non-crystalline formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
